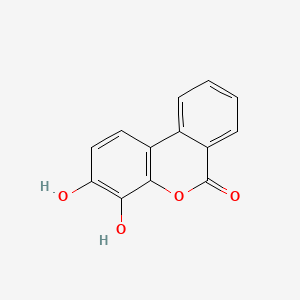

6H-Dibenzo(b,d)pyran-6-one, 3,4-dihydroxy-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6H-Dibenzo(b,d)pyran-6-one, also known as 3,4-Benzocoumarin, is a kind of the expanded structure of coumarin derivatives . It is a common and structurally diverse secondary metabolite that occurs frequently in plants, fungi, lichens, and animal waste . It possesses broad spectra of biological activities such as cytotoxic, antioxidant, antifungal, and antimicrobial .

Synthesis Analysis

Dibenzo[b,d]pyran-6-ones are biosynthesized through the polyketide pathway in microorganisms or via metabolism of natural ellagitannins and ellagic acid by intestinal bacteria . They were first isolated from beaver scent glands and identified as 3,8-dihydroxydibenzo[b,d]pyran-6-one .Molecular Structure Analysis

The molecular formula of 6H-Dibenzo(b,d)pyran-6-one is C13H8O2, and its molecular weight is 196.2014 . The IUPAC Standard InChI is InChI=1S/C13H8O2/c14-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-8H .Wirkmechanismus

While the exact mechanism of action for 6H-Dibenzo(b,d)pyran-6-one is not fully understood, it is known to exhibit distinct biological activities. For instance, it has been found in pomegranates and other fruits where it may help slow down certain aging processes by improving mitochondrial function in cells .

Zukünftige Richtungen

The future research directions for 6H-Dibenzo(b,d)pyran-6-one could involve further exploration of its biological activities and potential applications. For instance, it can be studied extensively for its potential applications in the research of Alzheimer’s Disease . Additionally, more research could be conducted to understand its biosynthesis pathways and its role as a metabolite of intestinal bacteria .

Eigenschaften

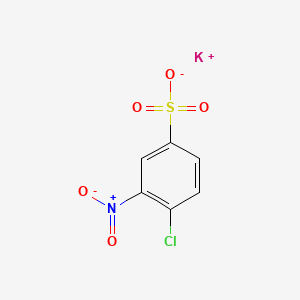

CAS-Nummer |

131086-92-5 |

|---|---|

Molekularformel |

C13H8O4 |

Molekulargewicht |

228.20 g/mol |

IUPAC-Name |

3,4-dihydroxybenzo[c]chromen-6-one |

InChI |

InChI=1S/C13H8O4/c14-10-6-5-8-7-3-1-2-4-9(7)13(16)17-12(8)11(10)15/h1-6,14-15H |

InChI-Schlüssel |

XVLDXKNPWFEZHU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=C(C(=C(C=C3)O)O)OC2=O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B8722993.png)

![Methyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8723041.png)

![1-(3-nitro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B8723069.png)